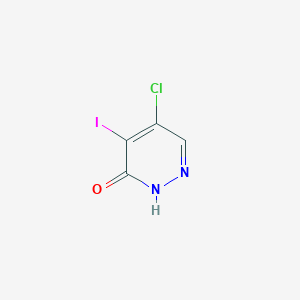

5-Chloro-4-iodopyridazin-3(2H)-one

Description

Significance of Pyridazinone Scaffolds in Modern Chemical Research

Pyridazinone and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in a variety of biologically active compounds. nih.gov The versatility of the pyridazinone core allows for the introduction of various functional groups, leading to a diverse range of compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net

The applications of pyridazinone derivatives are extensive, with research highlighting their potential in several areas:

Medicinal Chemistry : Pyridazinone-based compounds have been investigated for their cardiovascular, anti-inflammatory, analgesic, anticonvulsant, antidepressant, anticancer, and antimicrobial properties. researchgate.netnih.govresearchgate.nettandfonline.com

Agrochemicals : These compounds are also utilized in the development of new agrochemicals due to their high activity and environmental friendliness, exhibiting insecticidal, fungicidal, and herbicidal activities. researchgate.net

Molecular Recognition : The unique physicochemical properties of the pyridazine (B1198779) ring, including its weak basicity and high dipole moment, make it valuable in molecular recognition and drug-target interactions. nih.gov

The ability to readily synthesize and modify the pyridazinone structure has made it a focal point for chemists aiming to develop novel and effective bioactive compounds. researchgate.netnih.gov

Historical Context of Halogenated Pyridazinone Synthesis and Reactivity

The synthesis of pyridazinone derivatives has been a subject of study for many years. A common and straightforward method involves the condensation of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303). nih.govrsc.org The introduction of halogen atoms to the pyridazinone ring has been a significant advancement, providing key intermediates for further chemical transformations.

Halogenated pyridazinones serve as versatile building blocks in organic synthesis. The halogen atoms can be readily substituted with other functional groups through various chemical reactions, including:

Nucleophilic Substitution : The chlorine atom, for instance, can be displaced by nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions : These reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex and diverse derivatives. researchgate.net

The reactivity of the halogen atoms is influenced by their position on the pyridazinone ring and the presence of other substituents. This allows for regioselective reactions, where one halogen can be selectively reacted over another. For example, in the synthesis of certain derivatives, 3,4,5-trichloropyridazine (B3021642) can be used as a starting material, and the chlorine atoms can be selectively substituted. google.com

Research Rationale for Investigating 5-Chloro-4-iodopyridazin-3(2H)-one and its Derivatives

The compound this compound is of particular interest to researchers due to its unique substitution pattern. The presence of two different halogen atoms at the 4 and 5 positions of the pyridazinone ring offers opportunities for selective and sequential chemical modifications.

The iodine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization of the C-4 position, leaving the C-5 chloro substituent intact for subsequent transformations. This stepwise approach is highly valuable for the synthesis of complex, polysubstituted pyridazinone derivatives with precisely controlled structures.

The investigation into this compound and its derivatives is driven by the potential to create novel compounds with unique biological activities. By systematically modifying the pyridazinone core at the 4 and 5 positions, researchers can explore the structure-activity relationships of these compounds and potentially develop new therapeutic agents or agrochemicals. The synthesis of various derivatives, such as those involving the introduction of aryl, alkynyl, or amino groups, can lead to the discovery of molecules with enhanced potency and selectivity for specific biological targets.

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H2ClIN2O |

|---|---|

Poids moléculaire |

256.43 g/mol |

Nom IUPAC |

4-chloro-5-iodo-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H2ClIN2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) |

Clé InChI |

LWQUJZZXQNEAFL-UHFFFAOYSA-N |

SMILES canonique |

C1=NNC(=O)C(=C1Cl)I |

Origine du produit |

United States |

Synthetic Methodologies for 5 Chloro 4 Iodopyridazin 3 2h One

Strategic Approaches to the Pyridazin-3(2H)-one Core

The formation of the pyridazin-3(2H)-one scaffold is the foundational step in the synthesis of 5-Chloro-4-iodopyridazin-3(2H)-one. This heterocyclic system is typically constructed through the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

One of the most fundamental and widely employed methods involves the reaction of a γ-ketoacid with hydrazine. researchgate.netnih.gov This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring. A variety of substituted γ-ketoacids can be utilized, allowing for the introduction of different functionalities onto the pyridazinone core. researchgate.net For instance, the Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride (B1165640) can produce the necessary γ-ketoacid precursor, which is then cyclized with hydrazine hydrate (B1144303). researchgate.net

Another classical and efficient approach to the pyridazin-3(2H)-one ring system is the reaction of maleic anhydride with hydrazine hydrate. chemicalbook.comorganic-chemistry.org This method is particularly useful for producing the parent pyridazin-3(2H)-one structure. The reaction mechanism involves the initial formation of 1,2-dimaleic acid hydrazine, which then cyclizes upon heating in water to form maleic hydrazide (1,2-dihydro-3,6-pyridazinedione). organic-chemistry.org Further modifications are then required to achieve the desired substitution pattern.

More contemporary methods have also been developed, including one-pot multistep reactions. For example, a mixture of a para-substituted acetophenone (B1666503) and glyoxalic acid can react, followed by ring closure with hydrazine hydrate to generate 6-substituted pyridazin-3-one derivatives. nih.gov This approach offers a streamlined process for accessing a range of pyridazinone compounds.

Regioselective Halogenation Strategies for Pyridazin-3(2H)-ones

The introduction of chloro and iodo substituents at specific positions on the pyridazin-3(2H)-one ring is a critical aspect of the synthesis of this compound. The regioselectivity of these halogenation reactions is paramount for obtaining the desired isomer.

Direct Halogenation Methods

Direct halogenation of the pyridazin-3(2H)-one core can be challenging due to the electron-deficient nature of the heterocyclic ring, which generally makes it less susceptible to electrophilic aromatic substitution. nih.gov Such reactions often require harsh conditions and may lead to a mixture of products. nih.gov

For chlorination, reagents such as phosphorus oxychloride (POCl₃) are commonly used to convert pyridazinone derivatives into their corresponding chloro-pyridazines. google.com For instance, 4,5-dichloro-3(2H)-pyridazinone can be treated with refluxing phosphorus oxychloride to yield 3,4,5-trichloropyridazine (B3021642). google.com Direct iodination is often accomplished using an iodine source in the presence of an oxidizing agent or a strong acid. However, the regioselectivity of such reactions on an unsubstituted or monosubstituted pyridazinone ring can be difficult to control. Radical-based direct C-H iodination protocols have been developed for various nitrogen-containing heterocycles, which could potentially be applied to the pyridazinone system. nih.gov

Halogen Exchange Reactions (e.g., Chlorination to Iodination)

Halogen exchange reactions, particularly the conversion of a chloro-substituent to an iodo-substituent, represent a more controlled and regioselective approach to synthesizing iodinated pyridazinones. This type of transformation is a variant of the Finkelstein reaction, where a halide is displaced by another.

A key study by Károlyházy et al. demonstrated that the reaction of chloropyridazin-3(2H)-ones with hydrogen iodide can effectively introduce an iodine atom via nucleophilic substitution. google.comgoogle.com In these reactions, the pyridazinone is activated by protonation under the strongly acidic conditions of 57% aqueous hydrogen iodide, which facilitates the nucleophilic attack by the iodide ion. google.com This method has been successfully applied to dichlorinated pyridazinones, where the regioselectivity of the halogen exchange can be controlled.

For example, the treatment of a 4,5-dichloropyridazinone derivative with hydrogen iodide leads to the preferential substitution of the chlorine atom at the 4-position to yield a 5-chloro-4-iodopyridazinone. google.comgoogle.com The reaction conditions, such as temperature and duration, can be tuned to optimize the yield of the desired product and minimize side reactions like hydrodeiodination. google.comgoogle.com In contrast, using sodium iodide in a solvent like dimethylformamide (DMF) is generally less effective for monochloropyridazinones but can induce reactions in more reactive substrates like 4,5-dichloropyridazinones, although often resulting in complex mixtures. google.com

Preparation of this compound via Specific Precursors

The synthesis of the target compound can be efficiently achieved by starting with appropriately substituted pyridazine (B1198779) precursors.

Synthesis from 3,4,5-Trichloropyridazine

While a direct, documented synthesis of this compound from 3,4,5-trichloropyridazine is not readily found in the literature, a plausible synthetic route can be proposed based on the known reactivity of this precursor. 3,4,5-Trichloropyridazine can be prepared by the reaction of 4,5-dichloro-3(2H)-pyridazinone with phosphorus oxychloride. google.com

Given the reactivity of polychlorinated pyridazines, a selective nucleophilic substitution could be envisioned. The chlorine atom at the 4-position is generally the most susceptible to nucleophilic attack. Therefore, a carefully controlled reaction of 3,4,5-trichloropyridazine with one equivalent of sodium iodide could potentially lead to the formation of 3,5-dichloro-4-iodopyridazine. Subsequent selective hydrolysis of the chlorine atom at the 3-position, which is adjacent to the two nitrogen atoms and thus more labile, could yield the desired this compound. This hydrolysis step would likely require controlled conditions to avoid the displacement of the other halogen atoms.

Routes from Dihalopyridazin-3(2H)-ones

A more direct and well-documented approach to this compound and its analogs involves the use of 4,5-dihalopyridazin-3(2H)-one precursors. A key starting material for these precursors is mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). nih.gov The reaction of mucochloric acid with hydrazine derivatives in an acidic medium leads to the formation of 4,5-dichloro-3(2H)-pyridazinones. nih.gov

The synthesis of a closely related compound, 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one, has been reported in detail and provides a clear blueprint for this synthetic strategy. google.comgoogle.com The process starts with 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one, which is heated with 57% aqueous hydrogen iodide. google.comgoogle.com This reaction demonstrates a regioselective halogen exchange, where the chlorine atom at the 4-position is selectively replaced by an iodine atom.

Table 1: Synthesis of 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one from a Dichloro Precursor google.comgoogle.com

| Precursor | Reagent | Temperature (°C) | Time (h) | Product |

| 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% Hydrogen Iodide | 120 | 2 | 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one |

The experimental evidence suggests that at moderately high temperatures and for shorter reaction times, the substitution of the C4-chloro substituent is the predominant pathway. google.comgoogle.com This regioselectivity is a key feature of this synthetic route, allowing for the specific placement of the iodine atom. By analogy, starting with 4,5-dichloro-3(2H)-pyridazinone, the same reaction conditions would be expected to yield the target compound, this compound.

Optimization of Reaction Conditions and Yields

The optimization of a chemical reaction is a systematic process aimed at finding the conditions that provide the best possible outcome, typically maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. For the hypothetical synthesis of this compound via iodination of 5-chloropyridazin-3(2H)-one, several key parameters would need to be investigated.

The choice of the iodinating agent is a primary consideration. Common reagents for the iodination of electron-rich heterocyclic systems include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of these agents varies, and the optimal choice often depends on the substrate's reactivity and the solvent system employed.

The reaction solvent plays a critical role in solubility, reaction rate, and sometimes even the regioselectivity of the reaction. For the iodination of pyridazinones, solvents ranging from polar aprotic (like DMF and acetonitrile) to halogenated solvents (such as chloroform (B151607) and dichloromethane) or even acids (like acetic acid) could be screened.

Temperature is a fundamental parameter that influences the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired by-products through decomposition or side reactions. Therefore, a careful study of the temperature profile is necessary to find the optimal balance.

The presence and nature of a catalyst or an additive can also be crucial. For instance, in iodination reactions with molecular iodine, an oxidizing agent is sometimes required to generate a more electrophilic iodine species. In other cases, a base might be used to neutralize an acid by-product and drive the reaction to completion.

A systematic study to optimize the yield of this compound would involve varying these parameters. The findings of such a study can be effectively summarized in a data table, illustrating the impact of each condition on the reaction outcome.

Table 1: Hypothetical Optimization of the Iodination of 5-chloropyridazin-3(2H)-one

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Additive | Yield (%) |

| 1 | I₂ | Acetic Acid | 80 | 12 | None | 45 |

| 2 | NIS | Acetonitrile | Room Temp | 24 | None | 60 |

| 3 | NIS | Acetonitrile | 50 | 6 | None | 75 |

| 4 | NIS | DMF | 50 | 6 | None | 70 |

| 5 | ICl | CH₂Cl₂ | 0 to RT | 8 | None | 85 |

| 6 | ICl | CH₂Cl₂ | 50 | 4 | None | 78 (with by-products) |

| 7 | ICl | CHCl₃ | 0 to RT | 8 | None | 82 |

This table is a hypothetical representation of an optimization study and is intended for illustrative purposes. The yields are not based on experimental results.

Based on such a hypothetical study, the use of iodine monochloride in a chlorinated solvent at controlled temperatures appears to be a promising direction for achieving a high yield of the target compound. Further fine-tuning of reactant stoichiometry and reaction time would likely lead to additional improvements.

Green Chemistry Considerations in the Synthesis of Halogenated Pyridazinones

Green chemistry principles are integral to modern synthetic chemistry, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated pyridazinones, including this compound, can be made more sustainable by incorporating these principles.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the context of halogenation, this means choosing reagents that result in minimal waste. For example, using molecular iodine (I₂) in the presence of an oxidizing agent might have a lower atom economy compared to using a reagent like N-iodosuccinimide where the succinimide (B58015) by-product is non-toxic and potentially recyclable.

The use of safer solvents and auxiliaries is another key principle. Many traditional organic solvents are volatile, flammable, and/or toxic. Green chemistry encourages the use of greener alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of halogenated pyridazinones, exploring the reaction in water or a biodegradable solvent could significantly reduce the environmental impact. nih.gov

Designing for energy efficiency is also crucial. colab.ws Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. colab.ws The development of highly active catalysts that can promote the reaction under milder conditions is a key strategy in this regard. colab.ws

The principle of catalysis over stoichiometric reagents is central to green chemistry. colab.ws Catalytic reactions are often more selective, require milder conditions, and generate less waste. For halogenations, the development of efficient catalytic systems, potentially involving transition metals or organocatalysts, could provide a more sustainable alternative to traditional methods.

Finally, the development of processes that utilize renewable feedstocks is a long-term objective. While the synthesis of complex heterocyclic compounds from biomass is still a developing field, it represents an important frontier for the sustainable production of pharmaceuticals and agrochemicals.

By systematically applying these green chemistry principles, the synthesis of this compound and other halogenated pyridazinones can be made more environmentally benign, economically viable, and safer for researchers and the community.

Chemical Reactivity and Transformation Pathways of 5 Chloro 4 Iodopyridazin 3 2h One

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the 5-Chloro-4-iodopyridazin-3(2H)-one scaffold is a key transformation pathway. These reactions involve the attack of a nucleophile on the electron-deficient pyridazinone ring, leading to the displacement of one of the halogen atoms.

Displacement of Halogen Atoms (Chlorine and Iodine)

The displacement of the halogen atoms on the pyridazinone core is dictated by the principles of SNAr reactions. In these reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, because the more electronegative atom is better at stabilizing the electron density at the carbon being attacked. masterorganicchemistry.comnih.gov

However, studies on the closely related analog, 4,5-dichloropyridazin-3(2H)-one, show a consistent and regioselective displacement of the chlorine atom at the C-5 position by various amine nucleophiles. cbijournal.comprepchem.com For instance, reacting 2-(p-tolyl)-4,5-dichloropyridazin-3-one with a range of aliphatic and cyclic secondary amines in the presence of cesium carbonate results exclusively in the formation of 4-chloro-5-amino-2-p-tolyl-(2H)-pyridazin-3-one derivatives in good to excellent yields. cbijournal.com Similarly, the reaction of 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia (B1221849) under heating leads to the selective formation of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. prepchem.com This indicates that for amine nucleophiles, the C-5 position is significantly more reactive than the C-4 position.

Given that iodine is generally a less effective leaving group than chlorine in SNAr reactions, it is predicted that the reaction of this compound with amine nucleophiles would also lead to the selective displacement of the chlorine atom at the C-5 position.

Regioselectivity in SNAr Reactions at C-4 and C-5

The regioselectivity of SNAr reactions on dihalogenated pyridazinones is a critical aspect of their synthetic utility. As observed in studies with 4,5-dichloropyridazin-3-one derivatives, nucleophilic attack by amines occurs preferentially at the C-5 position. cbijournal.comprepchem.com This C-5 selectivity is noteworthy because in many other heterocyclic systems, the position para to a ring nitrogen (C-4 in this case) is often highly activated towards nucleophilic attack.

The observed preference for C-5 substitution can be attributed to a combination of electronic and steric factors. The pyrazine (B50134) ring's electronic landscape, influenced by the carbonyl group and the two nitrogen atoms, dictates the relative electrophilicity of the C-4 and C-5 positions. Computational studies on similar dichloropyrazine systems have shown that the presence of an electron-donating group can direct nucleophilic attack to the C-3 position, while an electron-withdrawing group directs it to the C-5 position. nih.gov In the case of 4,5-dihalopyridazin-3(2H)-ones, the specific electronic distribution makes the C-5 position more susceptible to attack by certain nucleophiles like amines.

The following table summarizes the regioselective SNAr reaction of various amines with a 4,5-dichloropyridazinone analog, highlighting the consistent C-5 substitution.

| Nucleophile (Amine) | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Piperidine | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | 1.5 | 90 |

| Pyrrolidine | 4-chloro-5-(pyrrolidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | 1.5 | 85 |

| Morpholine | 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one | 2.0 | 88 |

| N-Methylpiperazine | 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one | 2.5 | 82 |

Mechanistic Investigations of Substitution Processes

The mechanism for the SNAr reaction on this compound is believed to follow the classical two-step addition-elimination pathway. pressbooks.pubstrath.ac.uk

Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom (C-5, based on analog studies), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazinone ring, particularly onto the electronegative oxygen and nitrogen atoms.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (the chloride ion). This step is typically fast.

The regioselectivity favoring C-5 attack by amines suggests that the transition state leading to the C-5 Meisenheimer complex is lower in energy than the one for C-4 attack. This energetic preference is the controlling factor for the reaction's outcome. While comprehensive mechanistic studies specifically on this compound are not widely published, the consistent experimental results from closely related systems provide a strong basis for this mechanistic understanding. cbijournal.comprepchem.com

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine and carbon-chlorine bonds under palladium catalysis is a cornerstone of the synthetic chemistry of this compound. The relative reactivity of aryl halides in the oxidative addition step of palladium-catalyzed coupling reactions is I > Br > Cl. nobelprize.orgrsc.org This pronounced difference allows for highly selective transformations at the C-4 position, leaving the C-5 chloro substituent intact for potential subsequent reactions. rsc.org

Suzuki-Miyaura Coupling with the Iodide Moiety

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for forming carbon-carbon bonds. yonedalabs.comorganic-chemistry.org Given the high reactivity of aryl iodides in this process, this compound is an excellent substrate for selective coupling at the C-4 position. The reaction typically involves a palladium(0) catalyst, a base, and an aryl or vinyl boronic acid (or its ester). The C-Cl bond at the C-5 position remains largely unreactive under these conditions, enabling the synthesis of 4-aryl-5-chloropyridazin-3(2H)-ones.

The following table outlines representative conditions for the Suzuki-Miyaura coupling, demonstrating a typical setup for this selective transformation.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 5-Chloro-4-phenylpyridazin-3(2H)-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane/Water | 5-Chloro-4-(4-methoxyphenyl)pyridazin-3(2H)-one |

| Thiophen-2-ylboronic acid | Pd(OAc)2 / SPhos | K2CO3 | DMF/Water | 5-Chloro-4-(thiophen-2-yl)pyridazin-3(2H)-one |

Sonogashira, Heck, and Stille Reactions

Beyond the Suzuki-Miyaura reaction, the C-4 iodo group of this compound is also the preferred site for other key palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective with aryl iodides, allowing for the synthesis of 4-alkynyl-5-chloropyridazin-3(2H)-ones.

The Heck reaction couples an alkene with an aryl halide to form a substituted alkene. researchgate.netrsc.org Again, the high reactivity of the C-I bond ensures that the reaction occurs selectively at the C-4 position of the pyridazinone ring, yielding 4-alkenyl-5-chloropyridazin-3(2H)-ones.

The Stille reaction involves the coupling of an organotin compound with an organohalide. libretexts.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. The reaction with this compound and an organostannane would selectively produce 4-substituted-5-chloropyridazin-3(2H)-ones.

The tables below summarize typical conditions for these selective cross-coupling reactions at the C-4 position.

| Terminal Alkyne | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 5-Chloro-4-(phenylethynyl)pyridazin-3(2H)-one |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | DMF | 5-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3(2H)-one |

| Alkene | Pd Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)2 | Et3N | DMF | (E)-5-Chloro-4-styrylpyridazin-3(2H)-one |

| Ethyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | (E)-Ethyl 3-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)acrylate |

| Organostannane | Pd Catalyst | Additive | Solvent | Expected Product |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh3)4 | - | Toluene | 5-Chloro-4-phenylpyridazin-3(2H)-one |

| Tributyl(vinyl)stannane | Pd2(dba)3 / P(furyl)3 | CuI | THF | 5-Chloro-4-vinylpyridazin-3(2H)-one |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly relevant to the functionalization of halo-substituted pyridazinones. In the context of this compound, the significant difference in the reactivity of the C-I and C-Cl bonds allows for selective amination.

The carbon-iodine bond is considerably more reactive towards palladium catalysts than the carbon-chlorine bond. This disparity enables the selective substitution of the iodine atom at the C-4 position with a variety of amines, while leaving the chlorine atom at the C-5 position intact. nih.gov This chemoselectivity is a key feature in the synthetic utility of this compound. The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Research has demonstrated the successful application of this methodology to various aryl and heteroaryl halides. organic-chemistry.orgnih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. For instance, sterically hindered phosphine (B1218219) ligands have been shown to be particularly effective in promoting the coupling of a wide range of amines. wikipedia.org

Differential Reactivity of Chlorine and Iodine for Selective Functionalization

The distinct reactivity of the chlorine and iodine atoms in this compound is a cornerstone of its synthetic utility, enabling sequential and site-selective functionalization. The iodine atom at the C-4 position is significantly more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C-5 position.

This difference in reactivity has been exploited in various synthetic strategies. For example, in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, the C-I bond will preferentially react, allowing for the introduction of aryl, vinyl, or alkynyl groups at the C-4 position. The less reactive C-Cl bond at the C-5 position can then be targeted in a subsequent reaction step under more forcing conditions or with a different catalytic system.

One study on 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one demonstrated that treatment with hydrogen iodide led to the initial substitution of the C-4 chlorine with iodine, followed by hydrodeiodination at the same position, highlighting the enhanced reactivity at C-4. arkat-usa.org This principle of differential reactivity is a powerful tool for the regioselective synthesis of polysubstituted pyridazinones. arkat-usa.orgnih.gov

The following table summarizes the differential reactivity of the halogen atoms in related halopyridazinone systems:

| Position | Halogen | Reactivity towards Nucleophiles/Cross-Coupling |

| C-4 | Iodine | High |

| C-5 | Chlorine | Low |

Functionalization at the Pyridazin-3(2H)-one Nitrogen Atom (N-2)

N-alkylation and N-acylation are common strategies to introduce substituents at the N-2 position of the pyridazinone ring. beilstein-journals.org These reactions typically proceed via deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl or acyl halide. semanticscholar.org

A variety of alkylating and acylating agents can be employed, leading to a wide range of N-substituted pyridazinone derivatives. For instance, the N-alkylation of pyrimidinones, a related class of heterocycles, has been achieved using agents like 2-chloroacetamide (B119443) and diethyl 2-bromomalonate in the presence of a base such as potassium carbonate. Similar conditions can be applied to this compound, though the specific conditions may require optimization.

The choice of solvent and base can influence the regioselectivity of N-alkylation in related heterocyclic systems like indazoles, where both N-1 and N-2 alkylation can occur. beilstein-journals.org While the pyridazinone ring in this compound presents a different substitution pattern, the principles of controlling regioselectivity through careful selection of reaction conditions remain relevant.

The introduction of a substituent at the N-2 position can significantly modulate the reactivity of the pyridazinone ring. An N-substituent can alter the electron density of the ring system, thereby influencing its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.

For example, in a study on pyridazinone derivatives as PDE4 inhibitors, it was observed that N-substitution had a noticeable impact on the biological activity. nih.gov Specifically, N-methyl derivatives were found to be less potent than their corresponding N-H analogues, suggesting that the hydrogen bond donor capability of the N-H group was important for receptor binding. nih.gov Conversely, introducing a more hydrophobic N-benzyl group slightly decreased the inhibitory effect but could influence selectivity. nih.gov

Other Cycloaddition and Condensation Reactions

Beyond substitution reactions, the pyridazinone ring can participate in cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). youtube.comyoutube.com The pyridazinone ring itself can act as a diene component in certain Diels-Alder reactions, particularly when activated by electron-withdrawing groups.

Research has shown that pyridazinone derivatives can undergo Diels-Alder reactions. For instance, 5-iodo-2-methylpyridazin-3(2H)-one has been shown to react with 2,3-dimethyl-1,3-butadiene (B165502) to yield a phthalazinone derivative. researchgate.net This demonstrates the potential for the pyridazinone core of this compound to participate in such cycloadditions, leading to the construction of more complex, fused ring systems. The specific conditions and the nature of the dienophile would be critical in determining the feasibility and outcome of such a reaction with this compound.

Aza-Michael Additions

The chlorine and iodine atoms at the C4 and C5 positions are excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. The iodine atom at the C4 position is particularly susceptible to displacement due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. This regioselectivity allows for controlled, stepwise functionalization of the pyridazinone scaffold.

Studies on related 4,5-dihalopyridazinones have shown that these compounds readily react with a variety of nucleophiles, including amines. For instance, the reaction of 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one with hydrogen iodide leads to the substitution of the chlorine at C4 with iodine, forming 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one. arkat-usa.org This highlights the enhanced reactivity of the C4 position towards nucleophilic substitution.

In the context of Aza-Michael type reactions, the addition of an amine to this compound would proceed via a nucleophilic substitution mechanism, as illustrated in the following general scheme:

This reaction pathway provides a facile route to a diverse range of 4-amino-5-chloropyridazin-3(2H)-one derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

Exploiting this compound as a Synthetic Intermediate

The dual halogenation at the C4 and C5 positions, combined with the inherent reactivity of the pyridazinone ring, makes this compound a valuable and versatile building block in organic synthesis. Its ability to undergo selective and sequential nucleophilic substitutions and cross-coupling reactions allows for the construction of a wide array of complex molecular architectures.

Building Block for Complex Heterocyclic Architectures

The strategic placement of two different halogen atoms on the pyridazinone ring of this compound allows for a programmed approach to the synthesis of fused heterocyclic systems. The differential reactivity of the C-I and C-Cl bonds enables chemists to perform selective transformations, building complexity in a controlled manner.

For example, the iodine at the C4 position can be selectively displaced by a nucleophile, leaving the chlorine at C5 intact for subsequent reactions. This stepwise functionalization is a powerful tool for creating polycyclic structures. Research on related 5-alkynyl-4-chloropyridazinones has demonstrated that reaction with amines, followed by base-mediated cyclization, leads to the formation of pyrrolo[2,3-d]pyridazinones. nih.gov A similar strategy can be envisioned starting from this compound, where the iodo group is first replaced by an appropriate nucleophile to set the stage for a subsequent cyclization reaction involving the chloro substituent.

Furthermore, 5-azido-4-arylpyridazin-3(2H)-ones, which can be synthesized from 4,5-dihalopyridazin-3(2H)-ones, undergo thermal cyclization to yield pyridazino[4,5-b]indole derivatives. researchgate.net This demonstrates the utility of the dihalo-pyridazinone core in constructing intricate fused ring systems. The synthesis of pyrimido[4,5-b]quinolindiones has also been achieved from aminopyrimidinones, showcasing the versatility of related heterocyclic building blocks in multicomponent reactions. nih.gov

The following table summarizes the types of fused heterocyclic systems that can be accessed from appropriately substituted pyridazinone precursors:

| Precursor Type | Fused Heterocycle | Reaction Type |

| 5-Alkynyl-4-chloropyridazinones | Pyrrolo[2,3-d]pyridazinones | Nucleophilic substitution followed by cyclization |

| 5-Azido-4-arylpyridazin-3(2H)-ones | Pyridazino[4,5-b]indoles | Thermal cyclization |

| 4,5-Dicyanopyridazine | Pyridazino[4,5-d]pyridazine | Reaction with hydrazine (B178648) |

Precursor for Privileged Medicinal Chemistry Scaffolds

The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry. arkat-usa.orgresearchgate.netnih.govresearchgate.netnih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them attractive starting points for drug discovery programs. The pyridazinone core is a key structural feature in numerous compounds with a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. arkat-usa.org

The ability to readily functionalize the this compound scaffold allows for the systematic exploration of the chemical space around the pyridazinone core. This is a crucial aspect of structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is evaluated to identify key structural features responsible for their therapeutic effects. For instance, the development of histone deacetylase (HDAC) inhibitors has utilized a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a key cap group, demonstrating the importance of halogenated heterocycles in designing potent and selective enzyme inhibitors. nih.gov

The synthesis of substituted methoxyphenyl-4,5-dihydro-3(2H)-pyridazinones with cardiotonic and beta-blocking activities further underscores the importance of the pyridazinone scaffold in developing new therapeutic agents. The versatility of this compound as a precursor allows for the introduction of various pharmacophoric groups at the C4 and C5 positions, enabling the fine-tuning of the pharmacological profile of the resulting molecules.

The following table provides examples of biologically active compounds derived from pyridazinone and related heterocyclic scaffolds:

| Compound Class | Biological Activity |

| Substituted Pyridazinones | Anticancer, Antihypertensive, Anti-inflammatory |

| 5-Chloro-4-((substituted phenyl)amino)pyrimidines | Histone Deacetylase (HDAC) Inhibitors |

| Substituted methoxyphenyl-4,5-dihydro-3(2H)-pyridazinones | Cardiotonic and Beta-blocking agents |

| Pyrrolotriazinones | MCHR1 Antagonists (potential anti-obesity) |

The strategic use of this compound as a starting material provides a powerful platform for the discovery and development of new drugs targeting a wide range of diseases.

Strategic Derivatization and Analogue Synthesis Based on the 5 Chloro 4 Iodopyridazin 3 2h One Scaffold

Design Principles for Novel Derivatives

The design of new derivatives of 5-chloro-4-iodopyridazin-3(2H)-one is guided by established medicinal chemistry principles aimed at enhancing target affinity, selectivity, and pharmacokinetic properties. nih.gov The pyridazinone scaffold itself is a validated component in the development of compounds that bind to enzymes and G-protein coupled receptors (GPCRs). nih.gov Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the pyridazinone ring influence biological outcomes. nih.govresearchgate.net

Key design considerations often involve:

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties such as lipophilicity (logP), pKa, and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Introduction of Specific Interactions: Incorporating functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the biological target.

Exploration of Unoccupied Binding Pockets: Designing derivatives with substituents that can extend into and occupy previously unfilled pockets within the target's binding site, potentially increasing potency and selectivity.

Structure-Based and Ligand-Based Design: Utilizing computational tools such as pharmacophore mapping and molecular docking to guide the design of new analogues with improved binding characteristics. nih.gov

Libraries Synthesis via Diversification at Halogenated Positions

The presence of two distinct halogen atoms, iodine at C-4 and chlorine at C-5, on the pyridazinone ring offers a prime opportunity for selective and sequential diversification. The differential reactivity of the C-I and C-Cl bonds allows for controlled chemical modifications at each position. nih.gov

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, making it the preferred site for initial cross-coupling reactions. wikipedia.org This selective reactivity is a cornerstone for building molecular diversity from the this compound scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgyoutube.com It involves the reaction of the iodopyridazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. commonorganicchemistry.comnih.gov This reaction is highly versatile, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the C-4 position. The general scheme for a Suzuki-Miyaura coupling at the C-4 position is depicted below.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions at the C-4 Position

| Reactant 1 (Pyridazinone) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Chloro-4-phenylpyridazin-3(2H)-one |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Chloro-4-(thiophen-2-yl)pyridazin-3(2H)-one |

| This compound | Pyridine-3-boronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 5-Chloro-4-(pyridin-3-yl)pyridazin-3(2H)-one |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-4 iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The introduction of an alkyne moiety provides a linear and rigid linker, which can be valuable for probing binding site topology. youtube.com The resulting alkynylpyridazines can also serve as intermediates for further transformations. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions at the C-4 Position

| Reactant 1 (Pyridazinone) | Reactant 2 (Alkyne) | Catalyst/Co-catalyst/Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Chloro-4-(phenylethynyl)pyridazin-3(2H)-one |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂, CuI, Dabco | 5-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3(2H)-one |

| This compound | Propargyl alcohol | Pd(PPh₃)₄, CuI, Et₃N | 5-Chloro-4-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one |

Following modification at the C-4 position, the less reactive C-5 chlorine can be targeted for further diversification, typically through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the electron-withdrawing groups, facilitates these substitutions. nih.govyoutube.com

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the corresponding 5-amino, 5-alkoxy, and 5-thioether derivatives. The reaction conditions often require elevated temperatures and the presence of a base. youtube.com

The orthogonal reactivity of the two halogen atoms allows for sequential, one-pot, or iterative cross-coupling strategies to generate highly diverse and complex molecules. researchgate.netnih.gov By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve regioselective functionalization at both the C-4 and C-5 positions. thieme-connect.de

For instance, an initial Suzuki or Sonogashira coupling at the C-4 iodide can be followed by a second cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling, at the C-5 chloride. This approach provides a powerful tool for rapidly building libraries of polysubstituted pyridazinones.

N-Substituted Derivatives and Ring System Modifications

The nitrogen atom at the N-2 position of the pyridazinone ring offers another site for derivatization. Alkylation of the N-2 position is a common strategy to introduce a variety of substituents, which can influence the compound's solubility, metabolic stability, and interaction with the biological target. researchgate.netorganic-chemistry.org Direct N-alkylation of the pyridazinone can sometimes be challenging due to competitive O-alkylation, but methods have been developed to favor N-substitution. nih.gov

Ring system modifications, while less common, can involve the fusion of other heterocyclic rings to the pyridazinone core, leading to novel polycyclic scaffolds. researchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or ADME characteristics. drugdesign.orgcambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements for the halogen atoms can be explored. For example, a cyano group or a trifluoromethyl group could be considered as a replacement for the chlorine atom. u-tokyo.ac.jp The ethynyl (B1212043) group has also been investigated as a bioisostere for iodine in certain contexts. nih.govacs.org

Scaffold hopping is a more drastic approach that aims to replace the central pyridazinone core with a different heterocyclic system while maintaining the key pharmacophoric features. nih.gov This can lead to the discovery of novel intellectual property and compounds with significantly different physicochemical properties. dundee.ac.uk Computational methods are often employed to identify suitable replacement scaffolds that can maintain the desired three-dimensional arrangement of key functional groups. core.ac.ukresearchgate.net

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro Models

General Biological Relevance of Pyridazinone Scaffolds

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, recognized for its wide array of pharmacological properties. nih.gov This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a stable and versatile framework that has been incorporated into numerous biologically active molecules. nih.govresearchgate.netresearchgate.net Pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and cardiovascular effects. researchgate.netnih.govnih.gov

The versatility of the pyridazinone structure allows for extensive chemical modifications, which has enabled researchers to develop compounds with targeted activities. researchgate.net Marketed drugs such as pimobendan (B44444) and levosimendan, used for their cardiotonic properties, feature the pyridazinone ring, highlighting its therapeutic relevance. researchgate.net The sustained interest in this scaffold stems from its proven ability to serve as a pharmacophoric element in the design of novel therapeutic agents for a wide range of diseases. nih.govresearchgate.net Furthermore, beyond pharmaceuticals, these derivatives are also crucial in the development of agrochemicals like pesticides and herbicides. mdpi.comresearchgate.net

In Vitro Evaluation of Antiproliferative and Cytotoxic Activities

The antiproliferative and cytotoxic potential of pyridazinone derivatives has been a major focus of research, with many compounds showing promise as anticancer agents. nih.gov

Numerous studies have demonstrated the potent cytotoxic effects of pyridazinone derivatives against a wide array of human cancer cell lines. For instance, the derivative Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) was found to be highly potent against 22 different human cancer cell lines. nih.gov It showed particularly favorable selective cytotoxicity in leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines when compared to non-cancerous cells. nih.govnih.gov

Other pyridazinone-based diarylurea derivatives have also shown significant anticancer activity. Compounds 8f, 10l, and 17a displayed notable growth inhibition (62.21% to 100.14%) against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines. rsc.org Specifically, compounds 10l and 17a exhibited GI₅₀ values ranging from 1.66 to 100 μM in a five-dose screening. rsc.org Similarly, novel pyridazinone derivatives have been evaluated for their effects on osteosarcoma, where they demonstrated cytotoxic effects in four human and one murine osteosarcoma cell lines. mdpi.com

The following table summarizes the in vitro antiproliferative activity of selected pyridazinone derivatives in various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| Pyr-1 | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Potent and selective cytotoxicity | nih.gov, nih.gov |

| Compound 10l | A549/ATCC (Lung) | GI₅₀ values from 1.66–100 μM | rsc.org |

| Compound 17a | Melanoma, NSCLC, Prostate, Colon | GI₅₀ values from 1.66–100 μM | rsc.org |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung), HCT-116 (Colorectal), HEPG2 (Liver) | Remarkable cytotoxicity, highest on A549 | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI₅₀ concentration range of < 0.01–0.02 μM | mdpi.com |

The anticancer effects of pyridazinone derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The derivative Pyr-1 was shown to induce apoptosis in acute promyelocytic leukemia cells, a process confirmed by phosphatidylserine (B164497) externalization, mitochondrial depolarization, and caspase-3 activation. nih.govnih.gov This compound generates oxidative and proteotoxic stress by causing an accumulation of reactive oxygen species (ROS) and impairing proteasome activity, ultimately triggering the intrinsic apoptosis pathway. nih.gov

Another study on a pyrazolo[3,4-d]pyridazine derivative (PPD-1) in lung cancer cells (A549) found that it induces Sub-G1 and G2/M cell cycle arrest. nih.gov The mechanism involves the disruption of the Bcl-2/Bax balance, which are key regulators of apoptosis. PPD-1 treatment led to a significant overexpression of the pro-apoptotic Bax protein and the tumor suppressor p53, while inhibiting the expression of the anti-apoptotic Bcl-2 gene. nih.gov

Similarly, compound 10l, a pyridazinone-based diarylurea, was found to cause cell cycle arrest in the G0–G1 phase in the A549 lung cancer cell line. nih.govrsc.org Gene expression analysis confirmed that this compound upregulated the pro-apoptotic genes p53 and Bax and downregulated the anti-apoptotic gene Bcl-2. nih.govrsc.org In osteosarcoma cells, certain pyridazinone compounds were also observed to induce apoptosis, as evidenced by an increase in annexin (B1180172) V positive cells and cleaved caspase-3. mdpi.com These findings collectively indicate that pyridazinone scaffolds can effectively trigger cancer cell death by modulating critical pathways that control cell proliferation and survival. mdpi.commdpi.comnih.govosti.gov

In Vitro Antimicrobial Activities

The pyridazinone scaffold is also a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens. mdpi.comnih.gov

Pyridazinone derivatives have been synthesized and screened for their antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. idosi.orgnih.gov In one study, a series of novel pyridazinone derivatives were tested against several bacterial strains, with compounds 7 and 13 showing the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com

Another study focused on developing pyridazinone-based compounds with dual anticancer and antimicrobial functions reported that compound 10h exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 16 μg/mL. nih.govrsc.org A separate series of pyridazinone-based congeners also displayed promising antimicrobial activity, with MIC values ranging from 0.5 to 128 μg/mL against S. aureus and MRSA. nih.gov

The following table summarizes the in vitro antibacterial activity of selected pyridazinone derivatives.

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |

| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |

| Compound 10h | Staphylococcus aureus | 16 μg/mL | nih.gov, rsc.org |

| Pyridazinone Congeners IX(a–c) | S. aureus, MRSA | 0.5–128 μg/mL | nih.gov |

In addition to antibacterial effects, the pyridazinone scaffold has demonstrated significant antifungal and antiviral potential. researchgate.netijnc.ir Certain pyridazinone derivatives have been identified as inhibitors of β-1,3-glucan synthase, an essential enzyme for the fungal cell wall, making them promising antifungal agents. researchgate.net One study reported that compound 8g, a pyridazinone-based derivative, showed significant antifungal activity against Candida albicans with an MIC of 16 μg/mL. rsc.org Other synthesized pyridazinone compounds have also shown potent activity against fungal species like Candida albicans, Aspergillus flavus, and Aspergillus niger. idosi.org For example, a study on novel pyridazin-3(2H)-one derivatives found that compounds like β-aroylpropionic acid 3 and thiosemicarbazone derivative 8 displayed spectacular results against fungi such as Fusarium solani and Alternaria solani. tandfonline.com

The antiviral activity of pyridazinones has also been explored. rsc.org Derivatives of myricetin (B1677590) containing a pyridazinone moiety were synthesized and tested against the Tobacco Mosaic Virus (TMV). rsc.org Several of these compounds, such as A4, A23, and A26, exhibited potent curative and protective activities against the virus, with efficacy superior to the commercial agent ningnanmycin. rsc.orgrsc.org Other research has pointed to the potential of pyridazine (B1198779) derivatives as anti-HIV-1 agents and inhibitors of human rhinovirus. researchgate.nettandfonline.com

Enzymatic Inhibition Studies of 5-Chloro-4-iodopyridazin-3(2H)-one Derivatives

The core structure of this compound serves as a versatile template for the development of enzyme inhibitors. By modifying substituents at various positions, researchers have been able to tune the potency and selectivity of these compounds against several important enzyme classes.

Derivatives of pyridazin-3(2H)-one have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. New pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs have been synthesized and evaluated for their inhibitory activity against a panel of kinases. nih.gov For instance, certain furan-2-yl and pyridin-4-yl derivatives of the pyridazinone core demonstrated submicromolar IC50 values against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) while showing no significant activity against other kinases like CDK5/p25 and GSK3α/β. nih.gov This highlights the potential for developing selective kinase inhibitors based on this scaffold.

In broader studies of kinase inhibition, compounds featuring a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, which shares features with pyridazinone derivatives, have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs. nih.gov This suggests that the chloropyridazine framework can be a key element in designing inhibitors for enzymes involved in epigenetic regulation. Further research has identified multi-tyrosine kinase inhibitors from related heterocyclic structures, showing significant inhibition of kinases such as c-Kit, FGFR1, and VEGFR2. semanticscholar.org

Table 1: Kinase Inhibition Profile of Selected Pyridazinone Analogs

| Compound ID | Target Kinase | IC50 (µM) | Selectivity Notes |

|---|---|---|---|

| Furan-2-yl analog (10) | DYRK1A | Submicromolar | No activity against CDK5/p25, GSK3α/β, p110-α PI3K nih.gov |

This table is generated based on data reported for analogous pyridazinone structures.

Phosphodiesterases (PDEs) are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. nih.gov Inhibition of specific PDE isoforms is a therapeutic strategy for a range of conditions. Studies have shown that inhibition of PDE3, PDE4, and PDE5 can impact inner ear fluid homeostasis, suggesting the importance of these enzymes in physiological regulation. nih.gov While direct studies on this compound are limited, the broader class of pyridazinone derivatives has been explored for PDE inhibition. The structural features of the pyridazinone ring are amenable to modifications that could confer selectivity for different PDE isozymes.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. nih.govcapes.gov.br A series of pyridazinobenzylpiperidine derivatives, which are structurally related to substituted pyridazinones, were synthesized and evaluated for their ability to inhibit MAO. nih.gov Many of these compounds showed a preference for inhibiting MAO-B over MAO-A. nih.gov For example, a derivative with a 3-chloro substituent on the benzylidene ring (Compound S5) was a potent MAO-B inhibitor with an IC50 value of 0.203 µM and demonstrated high selectivity over MAO-A. nih.gov

Table 2: MAO Inhibition by Pyridazinone-Related Derivatives

| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| S5 (3-Cl) | 3.857 | 0.203 | 19.04 nih.gov |

| S15 | 3.691 | >10 | - |

This table is based on data for pyridazinobenzylpiperidine derivatives, highlighting the potential of the pyridazinone scaffold in MAO inhibition.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govnih.gov Dual inhibitors of COX and LOX are of interest as anti-inflammatory agents with a potentially improved side-effect profile compared to traditional NSAIDs. researchgate.net While specific data on this compound is not available, related heterocyclic compounds have been investigated. For instance, certain 1,5-diarylimidazole derivatives were found to inhibit the 5-LOX pathway effectively. nih.gov The search for dual COX/5-LOX inhibitors remains an active area of research, with various heterocyclic scaffolds being explored. nih.gov

Receptor Binding Assays and Modulatory Effects In Vitro

Beyond enzyme inhibition, derivatives of the pyridazinone core have been assessed for their ability to bind to and modulate various cell surface and nuclear receptors. Such interactions can trigger or block cellular signaling pathways, leading to a range of pharmacological effects. For example, in the pursuit of novel D-amino acid oxidase (DAAO) inhibitors, a series of 4-hydroxypyridazin-3(2H)-one derivatives were identified. nih.gov These compounds were designed based on fragment-based drug design principles and showed high potency. nih.gov Specifically, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one was identified as a potent inhibitor. nih.gov While DAAO is an enzyme, this research highlights the applicability of receptor-based design principles to the pyridazinone scaffold.

Elucidation of Structure-Activity Relationships (SAR) for Defined Biological Targets

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For pyridazinone derivatives, SAR studies have provided valuable insights.

For kinase inhibition , the nature and position of substituents on the pyridazinone ring and its appended groups are critical. In the case of DYRK1A inhibitors, the presence of a furan-2-yl or pyridin-4-yl moiety was key for achieving submicromolar potency, while also ensuring selectivity against other kinases like CDK5 and GSK3. nih.gov

In the context of MAO inhibition , SAR studies on pyridazinobenzylpiperidine derivatives revealed that substitution on the benzylidene ring significantly influences activity and selectivity. nih.gov A chloro-substituent at the 3-position of this ring (compound S5) conferred the highest potency and selectivity for MAO-B. nih.gov Other substitutions, such as methoxy, fluoro, and cyano groups, also resulted in potent MAO-B inhibition, though generally less so than the 3-chloro derivative. nih.gov

For influenza A endonuclease inhibition , SAR studies of phenyl-substituted 4-hydroxypyridazin-3(2H)-ones showed that the position of the phenyl group is critical. nih.gov A 6-phenyl substituted derivative retained modest activity, and the nature of substituents on this phenyl ring further modulated the inhibitory potential. nih.gov For example, among cyanophenyl derivatives, the 3-cyanophenyl isomer was approximately twice as potent as the 4-cyanophenyl isomer. nih.gov This indicates that electronic and steric factors of the substituents play a significant role in the binding interaction with the enzyme's active site.

Impact of Halogen Substituents on Biological Potency and Selectivity

The presence, type, and position of halogen atoms on the pyridazinone ring are critical determinants of biological activity. Studies on various pyridazinone derivatives reveal that halogen substitution can profoundly affect potency and selectivity against different biological targets. sarpublication.comnih.gov

For instance, in a series of pyridazinone derivatives designed as phosphodiesterase 4 (PDE4) inhibitors, the nature of the halogen substituent on an associated indole (B1671886) moiety was found to drastically alter affinity for the PDE4B subtype. nih.gov Research indicated that a fluorine atom was preferred, while the corresponding iodo- and bromo-derivatives were found to be virtually inactive. nih.gov This highlights a sharp SAR for halogens in this specific scaffold. In another context, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives were noted for their analgesic activity. sarpublication.com

Similarly, in the development of 5-HT6 receptor agonists based on an indole core, halogen substituents at the 5-position of the indole ring (fluoro, chloro, or bromo) were found to be essential for potent agonist properties. nih.gov For antimicrobial applications, halogen substitution at the 3- or 4-position of a pyridazinone ring was well-tolerated and showed optimal activity against S. aureus, with a meta-bromo substitution providing the highest potency in one series of compounds. nih.gov

The following table summarizes findings on the impact of halogen substituents from various in vitro studies on pyridazinone and related heterocyclic cores.

| Compound Series | Target/Activity | Halogen Substitution Impact | Reference |

| Pyridazinone derivatives with indole moiety | PDE4B Inhibition | Fluorine substitution led to high affinity; Bromo and Iodo derivatives were inactive. | nih.gov |

| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 Receptor Agonism | Halogen (F, Cl, Br) at the indole 5-position was essential for potent agonism. | nih.gov |

| Pyridazinone derivatives | Antibacterial (S. aureus) | Halogen substitution at the 3- or 4-position was well-tolerated; meta-bromo substitution showed the highest potency. | nih.gov |

| 5-chloro-4-((substituted phenyl)amino)pyrimidines | HDAC Inhibition | The 5-chloro group was a key part of the "cap group" in potent HDAC inhibitors. | nih.gov |

Role of N-Substitution and Ring Functionalization in SAR

In the context of PDE4B inhibitors, the N-substituent on the pyridazinone ring was a key focus. nih.gov Studies confirmed that a hydrogen bond donor (R2 = H) was optimal for PDE4B affinity. N-methyl derivatives were found to be up to 2.5-fold less potent than their corresponding NH analogues, and increasing hydrophobicity with an N-benzyl group also slightly decreased the inhibitory effect. nih.gov This suggests that a hydrogen bond interaction involving the N-H group is crucial for binding to the target enzyme.

The aromaticity and planarity of the heterocyclic scaffold also play a significant role. Pyridazinone derivatives bearing an indole moiety at the 4-position consistently showed greater PDE4B inhibition compared to their corresponding 4,5-dihydropyridazinone counterparts. nih.gov This was attributed to the more planar character of the pyridazinone scaffold, which likely allows for better interactions within the hydrophobic pocket of the enzyme's active site. nih.gov Similarly, the aromaticity of the pyridazinone ring was found to be important for the anticancer and antimicrobial activity of another series of derivatives. nih.gov

Further functionalization, such as the introduction of acetamide (B32628) side chains linked to the lactam nitrogen at the N2 position, has been shown to enhance analgesic and anti-inflammatory actions in certain pyridazinone series. sarpublication.com

The table below details the influence of N-substitution and ring functionalization on the biological activity of pyridazinone derivatives.

| Compound Series | Target/Activity | N-Substitution / Ring Functionalization Impact | Reference |

| Pyridazinone derivatives | PDE4B Inhibition | N-H was optimal for affinity; N-methyl and N-benzyl groups reduced potency. | nih.gov |

| Pyridazinones vs. 4,5-Dihydropyridazinones | PDE4B Inhibition | The planar pyridazinone scaffold showed 1.5–3 fold greater inhibition than the non-planar dihydro structure. | nih.gov |

| 6-(pyrazolyl)-3(2H)-pyridazinones | Analgesic/Anti-inflammatory | An acetamide side chain at the N2 position increased activity. | sarpublication.com |

| Pyridazinone derivatives | Anticancer/Antimicrobial | The aromaticity of the pyridazinone ring was noted as important for activity. | nih.gov |

Mechanistic Insights from In Vitro Studies

In vitro investigations have provided valuable insights into the molecular mechanisms through which pyridazinone derivatives exert their biological effects. These compounds have been shown to interact with a variety of enzymes and signaling pathways. nih.gov

A prominent mechanism of action for several anti-inflammatory pyridazinone derivatives is the inhibition of phosphodiesterase type 4 (PDE4). nih.gov By inhibiting PDE4, these compounds prevent the degradation of cyclic AMP (cAMP), leading to a modulation of inflammatory pathways. nih.gov Other pyridazinone derivatives have been reported to exert anti-inflammatory effects by inhibiting cyclooxygenase 2 (COX2) or by targeting the N-formyl peptide receptor (FPR) family. nih.gov However, some studies indicate that the anti-inflammatory effects may be independent of FPR agonism, suggesting that these compounds can act through multiple, distinct signaling pathways. nih.gov

In the context of oncology, pyridazinone-based compounds have been designed as inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy. nih.gov These inhibitors work by blocking the interaction between the MDM2 protein and the p53 tumor suppressor, thereby reactivating p53's function and inducing apoptosis in cancer cells. nih.gov For example, certain spiro-oxindole derivatives incorporating a chloro-indoline moiety, structurally related to a functionalized pyridazinone, potently inhibit cell growth in cancer cell lines with wild-type p53. nih.gov

Furthermore, pyridazinone scaffolds have been utilized to develop herbicides that act as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a crucial enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. nih.gov Molecular simulations have helped to elucidate the binding mechanism of these compounds with the target enzyme. nih.gov This diversity in molecular targets, from mammalian enzymes like PDE4 and MDM2 to plant enzymes like PPO, underscores the chemical versatility of the pyridazinone core.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the structure, reactivity, and spectroscopic properties of compounds like 5-Chloro-4-iodopyridazin-3(2H)-one.

Electronic Structure and Molecular Geometry

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. For the pyridazinone ring, the presence of the electronegative chlorine atom and the larger iodine atom is expected to influence the ring's planarity and the distribution of electron density. The C-Cl and C-I bond lengths will be key parameters obtained from these calculations. The tautomeric equilibrium between the -one and -ol forms of the pyridazinone ring can also be investigated computationally to determine the most stable isomer.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C4-I | 2.10 | |

| C5-Cl | 1.74 | |

| N2-N3 | 1.38 | |

| C3=O | 1.23 | |

| C3-C4-I | ||

| C4-C5-Cl | ||

| N2-N3-C4 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.org For this compound, the HOMO is likely to be distributed over the pyridazinone ring and the iodine atom, while the LUMO may be centered on the electron-deficient parts of the ring.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are example values. The actual energies would be determined by DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the carbonyl oxygen and nitrogen atoms), which are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-poor areas (e.g., around the hydrogen atom on the nitrogen), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and a positive potential near the N-H group. The halogen substituents would also influence the potential distribution on the ring.

Reaction Mechanism Elucidation via Computational Pathways

DFT calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated. This provides insights into the feasibility and pathways of various transformations, such as nucleophilic substitution reactions at the chloro or iodo positions. For instance, the reaction of this compound with a nucleophile could be modeled to determine whether the substitution occurs preferentially at the C4-I or C5-Cl bond.

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation techniques allow for the study of the compound's interactions with its environment, particularly with biological macromolecules.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jneonatalsurg.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Given that various pyridazinone derivatives have shown a range of biological activities, including antibacterial and anticancer effects, hypothetical molecular docking studies of this compound can be performed against relevant biological targets. For example, based on studies of similar compounds, potential targets could include bacterial enzymes like DNA gyrase or proteins involved in cancer cell proliferation. mdpi.com

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study would reveal the likely binding mode of the compound, including key interactions such as hydrogen bonds, halogen bonds (given the presence of chlorine and iodine), and hydrophobic interactions with the amino acid residues of the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For pyridazinone derivatives, QSAR studies are instrumental in predicting the activity of newly designed compounds and in understanding the structural features that are most important for their biological effects. trdizin.gov.tr